2h-Indene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indene-2-carbaldehyde is an organic compound with the molecular formula C10H8O. It is a derivative of indene, featuring an aldehyde functional group at the second position of the indene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2H-Indene-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2H-indene using reagents such as chromium trioxide (CrO3) in acetic acid. Another method includes the Vilsmeier-Haack reaction, where indene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of catalytic systems, such as palladium or platinum catalysts, can enhance the efficiency and yield of the reaction. These methods are optimized for scalability and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 2H-Indene-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the indene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed:
Oxidation: 2H-Indene-2-carboxylic acid
Reduction: 2H-Indene-2-methanol
Substitution: Various substituted indene derivatives
Scientific Research Applications
2H-Indene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals, contributing to the development of advanced materials.
Mechanism of Action
The mechanism of action of 2H-Indene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect cellular pathways and biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
1H-Indene-2-carbaldehyde: Similar structure but differs in the position of the double bond in the indene ring.
2H-Indene-3-carbaldehyde: The aldehyde group is located at the third position of the indene ring.
1H-Indole-3-carbaldehyde: Contains an indole ring instead of an indene ring, with the aldehyde group at the third position.
Uniqueness: 2H-Indene-2-carbaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Its position of the aldehyde group and the conjugated system of the indene ring make it particularly useful in various synthetic applications, distinguishing it from other similar compounds.
Properties
CAS No. |
724772-74-1 |
---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-8H |
InChI Key |
YAJKISNMYAAVQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(C=C2C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.